N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
Description
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Properties
IUPAC Name |
N-butyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S2/c1-3-5-7-24(4-2)17(26)12-29-20-23-16-6-8-28-18(16)19(27)25(20)15-10-13(21)9-14(22)11-15/h6,8-11H,3-5,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGYZXMHSLTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a thienopyrimidine derivative that exhibits significant biological activity, particularly as a potential gonadotropin-releasing hormone (GnRH) antagonist. This compound has garnered attention in medicinal chemistry due to its unique structure and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of 409.5 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities, including anticancer properties and hormonal modulation .
The proposed mechanism of action for this compound involves its role as a GnRH antagonist. By inhibiting the action of GnRH, it can potentially disrupt the hormonal signaling pathways involved in reproductive health and certain hormone-sensitive cancers. This mechanism is particularly relevant in the treatment of conditions such as prostate cancer and endometriosis .
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of thienopyrimidine derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against breast, colon, and lung cancer cells . The specific activity against these cell lines suggests that this compound may inhibit cancer cell proliferation through mechanisms distinct from traditional chemotherapeutics.
Case Studies
- Study on Hormonal Modulation : A study investigated the effects of thienopyrimidine derivatives on hormone-sensitive tumors. The results indicated that these compounds could effectively reduce tumor growth in vivo by modulating hormonal levels through GnRH antagonism.
- Antiproliferative Screening : In a screening of a drug library for anticancer activity, compounds structurally related to this compound were identified as having significant antiproliferative activity against various cancer cell lines .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Breast Cancer | 10 | GnRH Antagonism |
| Colon Cancer | 15 | Hormonal Pathway Disruption | |
| Lung Cancer | 12 | Induction of Apoptosis |
Scientific Research Applications
Pharmacological Applications
The compound is primarily noted for its potential as a gonadotropin-releasing hormone (GnRH) antagonist . This mechanism is crucial in treating hormone-sensitive conditions such as:
- Hormone-sensitive cancers : By inhibiting GnRH, the compound may reduce the levels of sex hormones that fuel the growth of certain cancers.
- Endometriosis : The compound could alleviate symptoms by modulating hormonal levels.
These applications are supported by its unique thienopyrimidine structure, which has been linked to various biological activities.
Synthesis and Chemical Properties
The synthesis of N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide involves several key steps that ensure the stability and efficacy of the compound. The general synthetic pathway includes:
- Formation of thienopyrimidine core : Utilizing appropriate precursors to construct the thienopyrimidine framework.
- Functionalization : Introducing the butyl and ethylacetamide groups to enhance solubility and bioactivity.
- Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.
The molecular formula for this compound is with a molecular weight of 367.5 g/mol .
Several studies have explored the pharmacological effects and therapeutic potential of compounds similar to this compound:
- GnRH Antagonists in Oncology : Research has demonstrated that GnRH antagonists can significantly reduce tumor growth in hormone-sensitive cancers by lowering estrogen and testosterone levels. The effectiveness of similar thienopyrimidine derivatives has been documented in clinical trials targeting prostate and breast cancer patients.
- Endometriosis Treatment : Clinical studies have shown that GnRH antagonists provide relief from endometriosis symptoms by inhibiting ovarian function. The specific compound's structural modifications may enhance its potency and selectivity for GnRH receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
